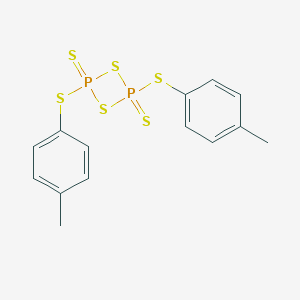

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide

説明

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a useful research compound. Its molecular formula is C14H14P2S6 and its molecular weight is 436.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide (commonly referred to as Davy reagent) is a sulfur-containing compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its unique properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

- Molecular Formula : C14H14P2S6

- Molecular Weight : 436.6 g/mol

- CAS Number : 114234-09-2

- Appearance : Light yellow to green powder or crystal

- Melting Point : 205 - 212 °C

The compound is characterized by its unique structure, which includes multiple sulfur atoms and phosphorus centers that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a sulfurating agent. This property allows it to participate in various biochemical reactions, particularly in the modification of proteins and enzymes through the introduction of sulfur moieties.

Key Mechanisms:

- Protein Modification : The compound can modify cysteine residues in proteins, leading to changes in protein function and activity.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes by forming covalent bonds with active site residues.

- Antioxidant Activity : There is evidence suggesting that this compound may exhibit antioxidant properties by scavenging free radicals.

1. Medicinal Chemistry

Research indicates that this compound has potential applications in drug development. Its ability to modify proteins can be harnessed in designing therapeutics that target specific pathways involved in diseases such as cancer.

2. Agricultural Chemistry

This compound is utilized in the synthesis of herbicides, particularly (Cyclohexyl)pyridine Carboxamides. Its efficacy as a herbicide stems from its biological activity that disrupts the growth processes of unwanted plants.

Case Study 1: Anticancer Activity

A study conducted by Wipf et al. (1987) demonstrated that derivatives of Davy reagent exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the modification of key regulatory proteins involved in cell survival pathways.

Case Study 2: Herbicidal Efficacy

Research published by TCI Chemicals indicated that formulations containing this compound showed enhanced herbicidal activity compared to traditional herbicides. Field trials confirmed its effectiveness in controlling weed populations while minimizing harm to surrounding crops.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Protein Modification | Alters cysteine residues affecting function | Wipf et al., 1987 |

| Enzyme Inhibition | Covalent bonding with active site residues | TCI Chemicals |

| Antioxidant | Scavenges free radicals | ResearchGate |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H14P2S6 |

| Molecular Weight | 436.6 g/mol |

| Melting Point | 205 - 212 °C |

| Appearance | Light yellow to green powder |

科学的研究の応用

Sulfuration Reagent

One of the primary applications of 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is as a sulfurating agent in organic synthesis. It facilitates the introduction of sulfur into organic molecules, which is crucial for synthesizing various sulfur-containing compounds.

Case Study: Synthesis of Sulfides

In a study published by Wipf et al. (1987), the compound was utilized to convert N,N-disubstituted amides into their corresponding sulfides efficiently. This transformation is significant in pharmaceutical chemistry where sulfide groups are prevalent in many bioactive molecules .

Synthesis of Organosulfur Compounds

The compound has been employed in the synthesis of organosulfur compounds that exhibit biological activity. For instance, it can be used to synthesize thioethers and thioketones, which are important intermediates in drug development and agrochemicals.

Case Study: Thioether Synthesis

Research indicates that using this reagent allows for selective thioether formation under mild conditions, enhancing yields while minimizing byproducts .

Catalysis

This compound has also been explored as a catalyst in various reactions involving sulfur transfer. Its ability to facilitate sulfur transfer reactions makes it valuable in synthetic organic chemistry.

Case Study: Catalytic Applications

In recent studies, this compound has been tested as a catalyst for reactions such as the thiolation of alcohols and phenols, demonstrating high efficiency and selectivity .

特性

IUPAC Name |

2,4-bis[(4-methylphenyl)sulfanyl]-2,4-bis(sulfanylidene)-1,3,2λ5,4λ5-dithiadiphosphetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14P2S6/c1-11-3-7-13(8-4-11)19-15(17)21-16(18,22-15)20-14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYQGZHFMUDZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SP2(=S)SP(=S)(S2)SC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14P2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405078 | |

| Record name | Davy-reagent p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114234-09-2 | |

| Record name | Davy-reagent p-tolyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(p-tolylthio)-1,3-dithia-2,4-diphosphetane-2,4-disulfide [Sulfurating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Davy-reagent p-tolyl in organic synthesis?

A1: Davy-reagent p-tolyl is primarily used as a thionating agent for the conversion of amides and lactams to their corresponding thioamides and thiolactams. [] This reagent offers a convenient and efficient method for introducing sulfur into organic molecules.

Q2: Has Davy-reagent p-tolyl been used in the synthesis of biologically active molecules?

A2: Yes, Davy-reagent p-tolyl has been employed in the synthesis of thionated cyclic hexapeptides structurally related to Rubia akane (RA) derivatives. [] Specifically, it was used to synthesize novel thionopeptides by replacing the carbonyl oxygen with sulfur in specific amino acid residues within the cyclic peptide backbone. This modification aimed to explore the impact of thionation on the peptides' conformational properties and biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。